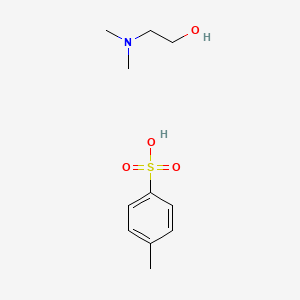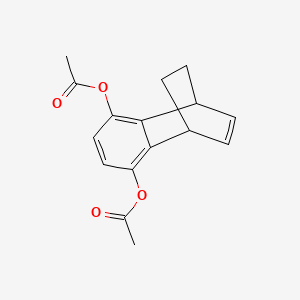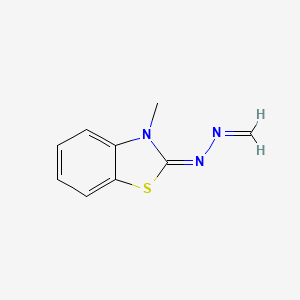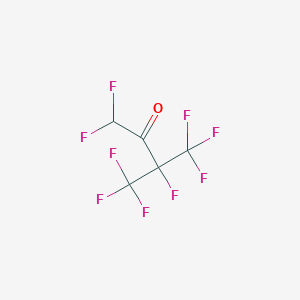
1,1,3,4,4,4-Hexafluoro-3-(trifluoromethyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,4,4,4-Hexafluoro-3-(trifluoromethyl)butan-2-one: is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart significant stability and reactivity to the molecule. This compound is of interest in various fields, including organic synthesis, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,4,4,4-Hexafluoro-3-(trifluoromethyl)butan-2-one typically involves the fluorination of precursor molecules. One common method is the reaction of hexafluoroacetone with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced fluorination techniques and equipment is essential to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,1,3,4,4,4-Hexafluoro-3-(trifluoromethyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The fluorine atoms in the molecule can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: In organic chemistry, 1,1,3,4,4,4-Hexafluoro-3-(trifluoromethyl)butan-2-one is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable for creating novel materials with specific properties.
Biology and Medicine: The compound’s stability and reactivity have potential applications in drug development and medicinal chemistry. It can be used to modify biologically active molecules to enhance their efficacy and stability.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated nature makes it suitable for applications requiring high thermal and chemical stability.
Mechanism of Action
The mechanism of action of 1,1,3,4,4,4-Hexafluoro-3-(trifluoromethyl)butan-2-one involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with other atoms, influencing the reactivity and stability of the molecule. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems.
Comparison with Similar Compounds
- 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)-2-propanol
- 1,1,1,4,4,4-Hexafluoro-2,3-bis(trifluoromethyl)but-2-ene
- 2-Butyne, 1,1,1,4,4,4-hexafluoro-
Comparison: Compared to these similar compounds, 1,1,3,4,4,4-Hexafluoro-3-(trifluoromethyl)butan-2-one is unique due to its specific arrangement of fluorine atoms and the presence of a ketone functional group. This structural difference imparts distinct reactivity and stability, making it suitable for specific applications that other compounds may not fulfill.
Properties
CAS No. |
64081-04-5 |
|---|---|
Molecular Formula |
C5HF9O |
Molecular Weight |
248.05 g/mol |
IUPAC Name |
1,1,3,4,4,4-hexafluoro-3-(trifluoromethyl)butan-2-one |
InChI |
InChI=1S/C5HF9O/c6-2(7)1(15)3(8,4(9,10)11)5(12,13)14/h2H |
InChI Key |
KIJXNKQOONDRFE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C(C(F)(F)F)(C(F)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-6-oxo-3-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14509093.png)
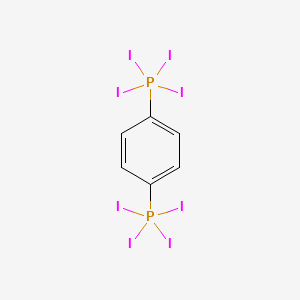

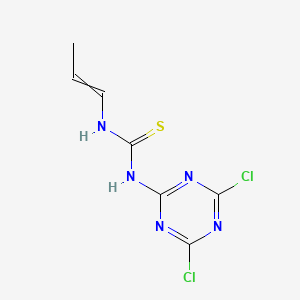
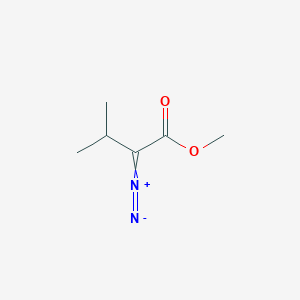

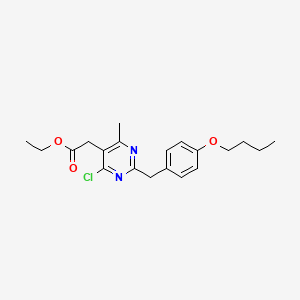
![3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one](/img/structure/B14509158.png)
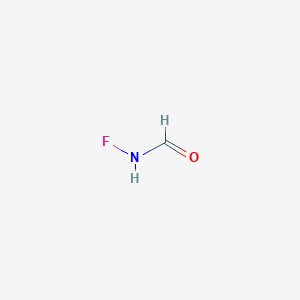
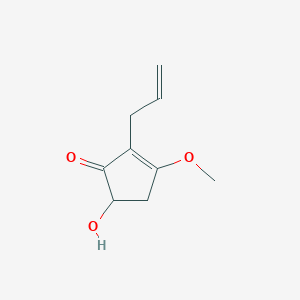
![N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine](/img/structure/B14509175.png)
